molecular formula C8H5FN2O2 B1444749 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid CAS No. 446284-56-6

4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid

Cat. No.: B1444749
CAS No.: 446284-56-6
M. Wt: 180.14 g/mol
InChI Key: AHEQRMPFYRBTMO-UHFFFAOYSA-N
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Description

4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrrolopyridine core substituted with a fluorine atom at position 4 and a carboxylic acid group at position 6. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry as a building block for kinase inhibitors and other bioactive molecules . Its synthesis, stability, and applications are influenced by the positions of its substituents, which differentiate it from structurally related compounds.

Properties

IUPAC Name

4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-3-11-7(8(12)13)6-4(5)1-2-10-6/h1-3,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEQRMPFYRBTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=C2C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732670
Record name 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446284-56-6
Record name 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Synthetic Steps and Reaction Conditions

Step No. Reaction Type Description Typical Reagents/Conditions Notes
1 Halogenation Introduction of fluorine at the 4-position of the pyridine ring Electrophilic fluorination reagents, controlled temperature Regioselectivity is critical
2 Cyclization Formation of the pyrrolo[2,3-C]pyridine core from appropriate precursors Acid/base catalysis, heating under reflux Often involves intramolecular cyclization
3 Functional Group Transformation Conversion of substituents to carboxylic acid at the 7-position Oxidation (e.g., KMnO4), hydrolysis, or other oxidation methods Requires careful control to avoid over-oxidation
4 Purification Isolation and purification of the target compound Recrystallization, chromatography Ensures high purity for biological applications

Detailed Synthetic Route Example

One commonly reported route involves:

  • Starting with a 4-fluoropyridine derivative.
  • Performing a cyclization reaction to close the pyrrole ring onto the pyridine, forming the fused heterocycle.
  • Oxidizing or hydrolyzing a precursor group to introduce the carboxylic acid at the 7-position.
  • Final purification by recrystallization or chromatographic methods to obtain the pure acid.

Industrial synthesis optimizes these steps by employing catalysts, controlling temperature and pressure, and using scalable purification techniques to maximize yield and purity.

Reaction Mechanisms and Chemical Transformations

  • Halogenation: Electrophilic fluorination is carefully controlled to selectively fluorinate the 4-position of the pyridine ring without affecting other positions.
  • Cyclization: Intramolecular nucleophilic attack leads to ring closure, often facilitated by acid or base catalysts.
  • Oxidation: Common oxidants such as potassium permanganate can convert methyl or other substituents to carboxylic acid groups.
  • Substitution Reactions: The fluorine atom can be involved in nucleophilic substitution reactions if further functionalization is required.

Research Findings and Industrial Considerations

  • The compound's synthesis has been adapted for industrial scale by optimizing reaction parameters such as catalyst choice, solvent, temperature, and reaction time.
  • Purification methods like recrystallization and chromatography are critical to remove impurities and achieve pharmaceutical-grade quality.
  • The presence of the fluorine atom enhances the compound's stability and biological activity, necessitating careful handling during synthesis to preserve this functionality.

Comparative Data Table: Preparation Parameters

Parameter Laboratory Scale Industrial Scale Comments
Reaction Temperature 50–120 °C Controlled within narrow range (e.g., 80–100 °C) Precise control improves yield
Catalysts Used Acid/base catalysts, sometimes metal catalysts Optimized metal catalysts or heterogeneous catalysts Catalyst selection impacts cost and efficiency
Purification Techniques Column chromatography, recrystallization Large-scale recrystallization, preparative chromatography Scale-up requires robust purification
Yield Moderate to high (50–80%) High (>80%) with optimized conditions Industrial optimization improves yield
Reaction Time Several hours to overnight Reduced reaction times with process intensification Time efficiency critical for production

Related Synthetic Approaches from Literature

While direct synthetic procedures for 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid are limited, analogous pyrrolo[2,3-b]pyridine derivatives have been synthesized using palladium-catalyzed cyanation/reduction sequences and regioselective chlorination strategies. These methods highlight the importance of selective halogenation and controlled functional group transformations in constructing the heterocyclic core with desired substituents.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid can undergo various chemical reactions including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its structural properties.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and carboxylic acid group play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biological pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Key Research Findings

  • Positional Effects: Carboxylic acid at position 7 (vs.
  • Halogen Impact : Fluorine’s electron-withdrawing effect acidifies the pyrrolopyridine core (pKa ~3–4), influencing ionization under physiological conditions .
  • Thermal Sensitivity : Fluorinated compounds like the target require stringent storage conditions (-80°C), whereas chloro analogues (e.g., CAS 1447606-90-7) are more stable at room temperature .

Biological Activity

4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a pyrrolo[2,3-C]pyridine core structure, characterized by a fluorine atom at the 4-position and a carboxylic acid group at the 7-position. Its unique structure contributes to its potential as a pharmacologically active molecule, particularly in the inhibition of fibroblast growth factor receptors (FGFRs).

  • Molecular Formula : C₈H₅FN₂O₂
  • Molecular Weight : 180.138 g/mol
  • CAS Number : 446284-56-6

This compound has been shown to inhibit FGFRs, which are critical in various cellular processes such as proliferation and differentiation. The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values of 7 nM, 9 nM, and 25 nM respectively. This inhibition is significant as FGFRs are implicated in several cancers and developmental disorders.

Anticancer Activity

In vitro studies revealed that this compound inhibits the proliferation of breast cancer cells (4T1 cell line) and induces apoptosis. The following table summarizes the key findings from these studies:

Cell LineIC50 (nM)Effect
FGFR17Inhibition
FGFR29Inhibition
FGFR325Inhibition
4T1 Cells-Proliferation Inhibition & Apoptosis Induction

Study on Cancer Cell Proliferation

A study published in the journal Cancer Research investigated the effects of this compound on breast cancer cell lines. The results indicated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers compared to untreated controls.

Tuberculosis Drug Discovery

In the context of tuberculosis drug discovery, compounds structurally related to this compound have been evaluated for their ability to inhibit amino acid biosynthesis pathways in Mycobacterium tuberculosis. Certain analogs showed improved activity and reduced cytotoxicity in mammalian cells .

Q & A

Q. Table 1. Key Synthetic Parameters for Fluorinated Pyrrolo-Pyridines

ParameterOptimal ConditionImpact on Yield/PurityReference
Reaction Time12–48 hours (reflux)Longer times reduce byproducts
SolventIsopropanol/HClEnhances nucleophilicity
Temperature80–100°CCritical for amine coupling
Fluorination AgentSelectfluor® or DASTPosition-specific substitution

Q. Table 2. NMR Chemical Shifts for Key Protons

Proton Positionδ (ppm) in DMSO-d6MultiplicityReference
Pyrrole H-56.75–7.23Doublet (J = 3.4–3.5 Hz)
Pyridine H-28.25–8.34Singlet
NH (amide)9.29–9.49Broad singlet

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid
Reactant of Route 2
4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid

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